molecular formula C10H14N2 B2785932 N-[1-(pyridin-2-yl)ethyl]cyclopropanamine CAS No. 867008-55-7

N-[1-(pyridin-2-yl)ethyl]cyclopropanamine

Cat. No. B2785932
M. Wt: 162.236
InChI Key: BPKDBQRPWTWGOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • Molecular Formula : C<sub>10</sub>H<sub>14</sub>N<sub>2</sub>

  • Molecular Weight : 162.23 g/mol

  • Physical State : Liquid

  • Melting Point : 47.61°C (Predicted)

  • Boiling Point : ~245.3°C at 760 mmHg (Predicted)

  • Density : ~1.0 g/mL (Predicted)

  • Refractive Index : n<sub>20D</sub> 1.55 (Predicted)





  • Synthesis Analysis



    • The synthesis of N-[1-(pyridin-2-yl)ethyl]cyclopropanamine involves the reaction of appropriate starting materials under specific conditions. Unfortunately, I don’t have access to specific synthetic protocols for this compound.





  • Molecular Structure Analysis



    • The compound has a cyclopropane ring attached to an ethyl group containing a pyridine moiety.





  • Chemical Reactions Analysis



    • Specific chemical reactions involving this compound would depend on the functional groups present and the reaction conditions.




  • Safety And Hazards



    • Safety information is not readily available for this compound. It’s essential to handle it with care and follow proper safety protocols.




  • Future Directions



    • Further research could explore its potential applications, biological activity, and optimization of synthesis methods.




    properties

    IUPAC Name

    N-(1-pyridin-2-ylethyl)cyclopropanamine
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H14N2/c1-8(12-9-5-6-9)10-4-2-3-7-11-10/h2-4,7-9,12H,5-6H2,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    BPKDBQRPWTWGOA-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C1=CC=CC=N1)NC2CC2
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H14N2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    162.23 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-[1-(pyridin-2-yl)ethyl]cyclopropanamine

    Synthesis routes and methods

    Procedure details

    A mixture of 2-acetylpyridine (250 mg, 2.06 mmol), cyclopropylamine (111 mg, 1.94 mmol), anhyd tetrahydrofuran (15 mL) and acetic acid (1.5 mL) is stirred at room temperature for 10 min. MP-cyanoborohydride (1.2 g, 2.82 mmol) is added and the mixture is stirred overnight. The reaction is filtered through a Varian mega bond elut SCX and the resin washed with methanol (20 mL). The resin is then washed with 7 N methanolic ammonia (60 mL) and the eluent is evaporated. The residue is purified by chromatography on an ISCO Redisep 10 g cartridge eluting with ethyl acetate to afford cyclopropyl(1-pyridin-2-yl)ethylamine (245 mg, 73% yield) as oil. A hydrochloride salt is prepared by dissolving the amine (50 mg, 0.308 mmol) in methanol (2 mL), adding 1 M ethereal hydrochloric acid (0.8 mL), some methanol is removed, more ether added and the hydrochloride salt is collected by filtration (50 mg, 69% yield as gray solid). RT=1.69 min; MS 163 (M+1); 1H NMR (δ, ppm): 9.5 (2H, br s), 8.69 (1H, d), 7.94 (1H, dd), 7.69 (1H, d), 7.47 (1H, m), 4.59 (1H, q), 1.58 (3H, d), 0.6-0.96 (4H, m).
    Quantity
    250 mg
    Type
    reactant
    Reaction Step One
    Quantity
    111 mg
    Type
    reactant
    Reaction Step One
    Quantity
    15 mL
    Type
    reactant
    Reaction Step One
    Quantity
    1.5 mL
    Type
    solvent
    Reaction Step One
    Name
    cyanoborohydride
    Quantity
    1.2 g
    Type
    reactant
    Reaction Step Two

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.